molecular formula C14H9NO B8812244 9H-xanthene-9-carbonitrile CAS No. 85554-24-1

9H-xanthene-9-carbonitrile

Cat. No. B8812244
CAS RN: 85554-24-1
M. Wt: 207.23 g/mol
InChI Key: ATOQLGNDBZUHKM-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbonitrile is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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properties

CAS RN

85554-24-1

Product Name

9H-xanthene-9-carbonitrile

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

9H-xanthene-9-carbonitrile

InChI

InChI=1S/C14H9NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H

InChI Key

ATOQLGNDBZUHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

POCl3 (25 mL) was added to crystalline 9H-Xanthene-9-carboxamide [26] (1.5 g, 6.65 mmol) while stirring. The solution was then heated at reflux (45 min), when TLC showed complete absence of starting material. The solution was then poured into a mixture of crushed ice and NH4OH with vigorous stirring. The solution was stirred (15 min) and excess of NH4OH was added to keep the solution alkaline. The solid formed was extracted with ether (3×50 ml). The combined ether extracts were washed with water and brine, dried (MgSO4) and evaporated under reduced pressure to give an yellow oil which crystallized immediately. The product was purified by mplc using pet. ether: acetone (8:2) as eluent to give 1.2 g (87%) 9H-Xanthene-9-carbonitrile as colorless needles, mp 97-98° C. (EtOH).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

17.5 g (0.268 mol) of potassium cyanide are added in portions to a solution, heated at 50° C., of 24.2g (0.122 mol) of xanthydrol in 420 ml of acetic acid. The reaction mixture is subsequently stirred at 60° C. for 2 hours and then cooled, poured onto 400 ml of water and extracted with ethyl acetate/hexane=1:1. The organic phases are washed with water, combined, dried over sodium sulfate and concentrated on a vacuum rotary evaporator. Chromatography of the residue over silica gel using the mobile phase system hexane/ethyl acetate=19:1 and crystallization of the pure fractions from ether/petroleum ether gives 20.2 g (80%) of 9-cyano-xanthene, melting point 101° C. (compound (102), Table 1). The compounds (111), (112), (113), (114), (115), (116) and (117) are prepared analogously to Example 2 from the corresponding substituted xanthydrols and thioxanthydrols, such as, for example, 4-cyclohexyl-xanthydrol, 2-tert-butyl-xanthydrol, 2-nonyl-xanthydrol, 2-(α,α-dimethylbenzyl)-4-methyl-xanthydrol, 2-n-propoxy-xanthydrol, 2,4-diethylthioxanthydrol or 2-dodecyl-thioxanthydrol.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
80%

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